3-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide
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Overview
Description
3-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide is an organic compound that features a bromine atom, a benzamide group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the bromination of a benzamide precursor followed by the introduction of the thiophene ring through a coupling reaction. The reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a de-brominated benzamide.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its application.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(phenylmethyl)benzamide: Lacks the thiophene ring, making it less versatile in certain applications.
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
Uniqueness
3-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide is unique due to the presence of both the bromine atom and the thiophene ring
Properties
IUPAC Name |
3-bromo-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2S/c20-15-8-4-7-14(11-15)19(23)21-12-16-9-10-17(24-16)18(22)13-5-2-1-3-6-13/h1-11,18,22H,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZROZLBTRYYXAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)C3=CC(=CC=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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